

"Chemical structure and properties of LY3154207"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interes	t	
	2-(2,6-dichlorophenyl)-1-	
	[(1S,3R)-3-(hydroxymethyl)-5-(2-	
Compound Name:	hydroxypropan-2-yl)-1-methyl-	
	1,2,3,4-tetrahydroisoquinolin-2-	
	yl]ethan-1-one	
Cat. No.:	B607073	Get Quote

In-Depth Technical Guide: LY3154207 (Mevidalen)

A Potent, Selective, and Orally Bioavailable Positive Allosteric Modulator of the Dopamine D1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY3154207, also known as Mevidalen, is a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1] As a PAM, LY3154207 does not activate the D1 receptor directly but enhances the receptor's affinity for its endogenous ligand, dopamine.[2] This mechanism offers a more nuanced and potentially safer approach to modulating dopaminergic neurotransmission compared to direct agonists, with potential therapeutic applications in a variety of neuropsychiatric and neurodegenerative disorders, including Lewy body dementia, for which it is currently in Phase II clinical trials.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to LY3154207.



Chemical Structure and Properties

LY3154207 is a tetrahydroisoquinoline derivative with the following chemical identity:

• IUPAC Name: 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone[3]

• CAS Number: 1638667-79-4[3]

Molecular Formula: C24H29Cl2NO3

SMILES: O=C(N1--INVALID-LINK--C2=C(C(CCC(C))
 (O)C)=CC=C2)C[C@@H]1CO)CC3=C(CI)C=CC=C3CI[1]

Chemical Structure (2D)

Caption: 2D Chemical Structure of LY3154207 (Mevidalen).

Quantitative Data In Vitro Potency

The potency of LY3154207 as a D1 receptor PAM has been determined in various cell-based assays. The half-maximal effective concentration (EC_{50}) values for LY3154207 in HEK293 cells transiently expressing D1 receptors from different species are summarized below.

Species	EC ₅₀ (nM)
Human	2.3[1]
Dog	2.0[1]
Rhesus Monkey	2.5[1]
Mouse	62.1[1]

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies of Mevidalen have been conducted in healthy subjects and patients with Parkinson's disease. The key pharmacokinetic parameters following oral administration



are presented below.

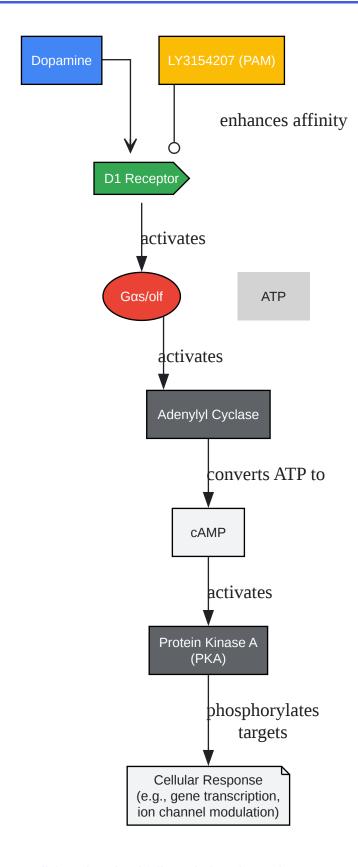
Parameter	Value	Population
T _{max} (hours)	~2	Patients with Parkinson's Disease
CL/F (L/h)	20-25	Patients with Parkinson's Disease
Accumulation	Minimal	Patients with Parkinson's Disease

Mechanism of Action and Signaling Pathway

LY3154207 acts as a positive allosteric modulator of the dopamine D1 receptor. This means it binds to a site on the receptor that is distinct from the dopamine binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases its affinity for dopamine, thereby potentiating the downstream signaling cascade initiated by dopamine binding.

The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G α s/olf G-protein. Upon activation by dopamine and potentiation by LY3154207, the following signaling cascade is initiated:





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Caption: Dopamine D1 Receptor Signaling Pathway Modulated by LY3154207.



Experimental Protocols Determination of EC₅₀ using a cAMP Accumulation Assay

The potency of LY3154207 as a D1 receptor PAM is typically determined by measuring its effect on dopamine-stimulated cyclic AMP (cAMP) production in a cell-based assay.

Objective: To determine the EC₅₀ of LY3154207 for the potentiation of dopamine-induced cAMP accumulation in cells expressing the human D1 receptor.

Materials:

- HEK293 cells stably or transiently expressing the human dopamine D1 receptor.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Dopamine hydrochloride.
- LY3154207.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).
- 384-well white opaque microplates.

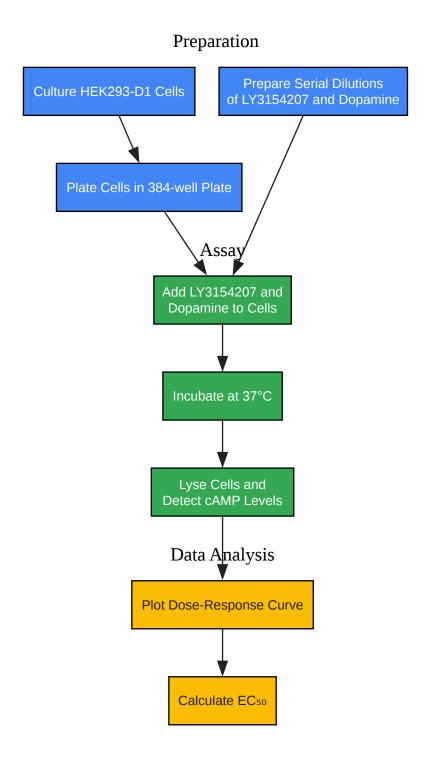
Methodology:

- Cell Culture and Plating:
 - Culture HEK293-D1 cells under standard conditions (37°C, 5% CO₂).
 - On the day before the assay, harvest the cells and plate them in 384-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
- Compound Preparation:



- Prepare a stock solution of LY3154207 in DMSO.
- Perform serial dilutions of LY3154207 in assay buffer to create a range of concentrations.
- Prepare a stock solution of dopamine in assay buffer.
- Prepare a fixed, sub-maximal concentration of dopamine (e.g., EC₂₀) in assay buffer.
- Assay Procedure:
 - Remove the culture medium from the wells and wash the cells once with assay buffer.
 - Add the desired concentrations of LY3154207 to the wells.
 - Add the fixed concentration of dopamine to the wells. Include control wells with dopamine alone and vehicle alone.
 - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis:
 - Convert the raw data (e.g., fluorescence or luminescence intensity) to cAMP concentrations using a standard curve.
 - Plot the cAMP concentration against the logarithm of the LY3154207 concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.





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Caption: Experimental Workflow for EC₅₀ Determination of LY3154207.

Conclusion



LY3154207 (Mevidalen) is a promising therapeutic candidate that represents a novel approach to the treatment of disorders characterized by dopamine dysregulation. Its mechanism as a D1 receptor PAM allows for the enhancement of endogenous dopaminergic signaling in a potentially more physiological manner than direct agonists. The data presented in this guide summarize the key chemical, pharmacological, and pharmacokinetic properties of LY3154207, providing a valuable resource for researchers and clinicians in the field of neuroscience and drug development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

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- To cite this document: BenchChem. ["Chemical structure and properties of LY3154207"].
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